Cas no 5279-23-2 (1-[(4-chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine)
5279-23-2 structure
Product Name:1-[(4-chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
Numero CAS:5279-23-2
MF:C17H19ClN2O3S
MW:366.862362146378
CID:1578924
PubChem ID:1068085
Update Time:2025-04-21
1-[(4-chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-[(4-Chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- 1-(4-Chloro-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine
- Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)-
- 1-(4-chlorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
- Maybridge1_008235
- AB00078879-01
- HMS564O07
- SR-01000491979
- 1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
- SR-01000491979-1
- 1-(4-CHLOROBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE
- CS-0318244
- 1-(4-Chlorobenzene-1-sulfonyl)-4-(2-methoxyphenyl)piperazine
- AKOS000511727
- 5279-23-2
- DTXSID20967247
- SCHEMBL5255516
- HMS2851N05
- Oprea1_471314
- STK416380
- CHEMBL1711555
- Oprea1_863259
- SMR000568061
- 259683-39-1
- MLS001182341
- Cambridge id 5279232
- CCG-20288
- 1-[(4-chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
-
- Inchi: 1S/C17H19ClN2O3S/c1-23-17-5-3-2-4-16(17)19-10-12-20(13-11-19)24(21,22)15-8-6-14(18)7-9-15/h2-9H,10-13H2,1H3
- Chiave InChI: WTXZSPLQEKAFCB-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)S(N1CCN(C2C=CC=CC=2OC)CC1)(=O)=O
Proprietà calcolate
- Massa esatta: 366.08067
- Massa monoisotopica: 366.080491
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 495
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.2
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.329
- Punto di ebollizione: 526.6°C at 760 mmHg
- Punto di infiammabilità: 272.3°C
- Indice di rifrazione: 1.61
- PSA: 49.85
1-[(4-chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine Letteratura correlata
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
5279-23-2 (1-[(4-chlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti